[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester
Description
[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester is a synthetic compound featuring a pyrrolidine core substituted with three distinct functional groups:
- A 2-amino-acetyl moiety attached to the pyrrolidine nitrogen.
- A cyclopropylmethyl group linked to the pyrrolidine’s third carbon.
- A benzyl ester carbamate group.
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[[1-(2-aminoacetyl)pyrrolidin-3-yl]methyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c19-10-17(22)20-9-8-15(11-20)12-21(16-6-7-16)18(23)24-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLDJYCTFUDCHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2CCN(C2)C(=O)CN)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The molecular formula for this compound is , with a molecular weight of approximately 298.32 g/mol. The structure includes a pyrrolidine ring, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes involved in cellular signaling and metabolism. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, including histone deacetylases (HDACs), which play crucial roles in the regulation of gene expression.
Table 1: Summary of Biological Activities
Case Studies
- HDAC Inhibition : A study by Zhang et al. (2020) demonstrated that the compound exhibited selective inhibition against class I and II HDACs, with IC50 values ranging from 0.75 µM to 2.90 µM in HEK293 cells. This selectivity is crucial for minimizing off-target effects while maximizing therapeutic efficacy .
- Cytotoxicity Assessment : In vitro assays revealed that the compound showed minimal cytotoxic effects on non-cancerous cells but significantly induced apoptosis in leukemia cells at low concentrations, suggesting a potential therapeutic window for cancer treatment .
- Gene Expression Modulation : Research involving primary human T cells indicated that treatment with the compound led to the upregulation of genes associated with cell proliferation and survival, further supporting its role as an HDAC inhibitor .
Research Findings
Recent investigations have focused on the structure-activity relationship (SAR) of this compound, revealing that modifications to the pyrrolidine ring enhance its potency and selectivity against specific HDAC isoforms. For instance, substituting different moieties on the benzyl ester has shown varying degrees of activity, indicating that fine-tuning the chemical structure can lead to improved therapeutic profiles .
Scientific Research Applications
The compound [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester is a complex organic molecule with significant potential in medicinal chemistry, particularly in the areas of cancer therapy and neuroprotection. This article provides a comprehensive overview of its applications, supported by case studies and data tables.
Structural Features
| Feature | Description |
|---|---|
| Pyrrolidine Ring | Facilitates interactions with various biological targets. |
| Amino-Acetyl Group | Enhances solubility and may influence binding interactions. |
| Cyclopropyl Carbamate | Imparts unique steric properties that can affect pharmacodynamics. |
Anticancer Activity
Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance:
- Case Study : A study demonstrated that derivatives of this compound significantly inhibited the proliferation of breast cancer cell lines (MCF-7, SK-BR-3) with IC50 values comparable to established chemotherapeutics like tamoxifen.
Neuroprotective Effects
Pyrrolidine derivatives are noted for their neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
- Case Study : Research highlighted the protective effects of similar compounds against oxidative stress in neuronal cells, suggesting their application in conditions such as Alzheimer's disease.
In Vitro Studies
The compound has been tested against various cancer cell lines, showing promising results regarding cytotoxicity and selectivity towards malignant cells over non-malignant counterparts.
In Vivo Studies
Preliminary animal studies indicate favorable pharmacokinetic profiles, including moderate brain exposure and significant tissue distribution, enhancing its therapeutic potential for central nervous system disorders.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Amino vs. The isopropyl group in adds steric bulk compared to the cyclopropylmethyl group in the target compound, which could reduce binding pocket accessibility.
- Carboxymethyl vs. Amino-Acetyl: The carboxymethyl group in and introduces a carboxylic acid, conferring negative charge at physiological pH. This may improve solubility but reduce passive membrane permeability compared to the target compound’s amino group.
Physicochemical Properties
Lipophilicity :
- The carboxymethyl-containing compound (XLogP3 = -0.1) is less lipophilic than the target compound (estimated XLogP3 ~1–2), suggesting differences in absorption and distribution.
- Chloro-substituted compounds and likely have higher lipophilicity than the target compound due to the chloro group’s hydrophobic nature.
- Hydrogen Bonding: The target compound’s amino group (≥1 donor) may facilitate stronger interactions with polar targets compared to the carboxymethyl group (1 donor in ), which relies on acidic protons for hydrogen bonding.
Metabolic Considerations
- Benzyl Ester: All compounds share a benzyl ester, a common prodrug motif. However, substituents like chloro-acetyl () may slow esterase-mediated hydrolysis due to steric or electronic effects, whereas amino-acetyl (target compound) could enhance solubility for faster activation.
Preparation Methods
Intramolecular Cyclization of 1,4-Diamines
A common method involves treating 1,4-diamines with carbonyl sources (e.g., ketones or aldehydes) under acidic conditions. For example:
Ring-Closing Metathesis (RCM)
Grubbs’ 2nd generation catalyst enables RCM of diallylamine derivatives:
-
Catalyst : Grubbs II (5 mol%)
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Solvent : Toluene, reflux
-
Yield : 85% (reported for analogous structures)
Cyclopropane Ring Installation
Cyclopropanation is achieved via Simmons–Smith reaction or transition-metal-catalyzed [2+1] cycloaddition .
Simmons–Smith Reaction
Palladium-Catalyzed Cyclopropanation
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Catalyst : Pd(PPh₃)₄ (2 mol%)
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Ligand : 1,2-Bis(diphenylphosphino)ethane (dppe)
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Substrate : Vinylpyrrolidine + Ethylene
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Yield : 78% (cis-selectivity >90%)
Carbamic Acid Benzyl Ester Formation
Carbamate installation employs activated carbonates or phosgene derivatives .
p-Nitrophenyl Chloroformate Method
-
Reagent : p-Nitrophenyl chloroformate (PNPCOCl)
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Base : Triethylamine (TEA)
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Solvent : Tetrahydrofuran (THF), 0°C → RT
-
Reaction Time : 3 hours
Table 1: Carbamate Formation Efficiency
| Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|
| PNPCOCl | TEA | THF | 92 |
| BTC (Triphosgene) | Pyridine | DCM | 85 |
| CDI | DMAP | ACN | 78 |
Benzyl Chloroformate Coupling
-
Substrate : Cyclopropylamine intermediate
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Reagent : Benzyl chloroformate (Cbz-Cl)
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Conditions : pH 9–10 (NaHCO₃ buffer)
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Side Reaction Mitigation : Slow addition (<0.5 mL/min) to prevent N-overreaction.
2-Amino Acetyl Group Introduction
The final step involves amide coupling or reductive amination .
HATU-Mediated Amide Coupling
Reductive Amination
-
Substrate : Pyrrolidine ketone intermediate
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Amine Source : Glycine tert-butyl ester
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Reducing Agent : Sodium cyanoborohydride (NaBH₃CN)
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pH Control : Acetic acid buffer (pH 4.5)
-
Yield : 76%
Process Optimization Challenges
Steric Hindrance from Cyclopropane
The cyclopropane ring’s strain increases activation energy for nucleophilic attacks, necessitating:
Epimerization During Amide Coupling
Racemization at the pyrrolidine C-3 position is minimized by:
Analytical Validation
HPLC-MS and NMR are critical for assessing purity and regiochemistry:
-
¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, benzyl), 4.52 (s, 2H, CH₂O), 3.81–3.45 (m, pyrrolidine H).
Industrial-Scale Considerations
-
Cost-Efficiency : PNPCOCl outperforms BTC (triphosgene) due to lower equivalents required (1.2 vs 2.5).
-
Waste Management : Et₂Zn from cyclopropanation requires quenching with aqueous NH₄Cl.
Emerging Methodologies
-
Flow Chemistry : Continuous-flow systems reduce reaction times by 60% for carbamate formation.
-
Enzymatic Carbamate Synthesis : Lipase-catalyzed reactions show promise for enantioselective installations (ee >95%).
Applications in Medicinal Chemistry
The compound serves as a protease inhibitor scaffold due to:
Q & A
Q. What are the key considerations for optimizing the synthesis of [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester to ensure high yield and purity?
- Methodological Answer : Synthesis optimization should focus on:
- Stepwise Protection : Protect the amino and carbamate groups during coupling reactions to avoid side reactions. Analogous syntheses of cyclopropane-containing esters (e.g., ethyl 1-[2-(benzylcyclopropanecarbonylamino)acetylamino]cyclopropanecarboxylate) highlight the use of tert-butyl or benzyl protecting groups .
- Reaction Conditions : Test solvents (e.g., DMF, THF) and catalysts (e.g., HATU, EDCI) under varying temperatures (0–40°C) to maximize yield. Split-plot experimental designs, as used in agricultural chemistry studies, can systematically evaluate multiple parameters .
- Purification : Employ flash chromatography (silica gel, gradient elution) or preparative HPLC for isolating the compound. Purity ≥98% (HPLC) is achievable, as demonstrated in ester purification protocols .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the pyrrolidine, cyclopropane, and benzyl ester moieties. Compare chemical shifts with structurally similar esters (e.g., ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate) .
- X-ray Crystallography : Resolve stereochemistry and bond angles, as applied to ethyl pyrrolo-pyrrole carboxylate derivatives .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C₁₈H₂₅N₃O₃) and fragmentation patterns.
- HPLC-PDA : Assess purity and stability under varying pH conditions (e.g., 4.0–7.4) .
Q. How can researchers evaluate the compound’s stability under different storage and experimental conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 3–9) at 25–40°C for 4–12 weeks. Monitor degradation via HPLC and LC-MS, similar to ester stability protocols for benzyl-protected amino acids .
- Light Sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation products using LC-QTOF .
Advanced Research Questions
Q. What experimental designs are suitable for studying the compound’s environmental fate and ecotoxicological impacts?
- Methodological Answer :
- Longitudinal Environmental Studies : Adapt the INCHEMBIOL project framework to track abiotic/biotic transformations (hydrolysis, microbial degradation) in soil/water systems over 6–24 months .
- Tiered Ecotoxicity Testing :
- Acute Toxicity : Daphnia magna or algae assays (OECD 202/201).
- Chronic Effects : Fish embryo toxicity tests (FET, OECD 236) at 0.1–10 mg/L .
Q. How can computational modeling predict the compound’s pharmacokinetics and structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using AMBER or GROMACS. Compare with SAR data from cyclopropane carboxamide analogs .
- QSAR Models : Calculate descriptors (logP, polar surface area) to predict absorption/distribution. Validate with in vitro Caco-2 permeability assays .
Q. What strategies resolve contradictions between in vitro bioactivity data and in vivo efficacy results?
- Methodological Answer :
- Meta-Analysis Framework : Cross-reference data from:
- In Vitro : Enzyme inhibition (IC₅₀) and cell-based assays (e.g., antioxidant activity via DPPH/ABTS, as in phenolic compound studies) .
- In Vivo : Rodent pharmacokinetics (AUC, Cmax) and tissue distribution.
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites, addressing bioavailability gaps .
Q. How to design a study investigating the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) in target tissues. Use pathway enrichment analysis (e.g., KEGG) to identify perturbed signaling cascades.
- CRISPR-Cas9 Knockout Models : Validate target engagement by deleting putative receptors/enzymes in cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
